molecular formula C20H22N3O3S+ B10757112 N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide

N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide

Cat. No.: B10757112
M. Wt: 384.5 g/mol
InChI Key: MPTWCWHNLVMCRW-UHFFFAOYSA-O
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Description

N-{3-METHYL-5-[2-(PYRIDIN-4-YLAMINO)-ETHOXY]-PHENYL}-BENZENESULFONAMIDE is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group. This compound has a molecular formula of C20H22N3O3S and a molecular weight of 384.472 g/mol .

Preparation Methods

The synthesis of N-{3-METHYL-5-[2-(PYRIDIN-4-YLAMINO)-ETHOXY]-PHENYL}-BENZENESULFONAMIDE involves several steps. One common method involves the reaction of 3-methyl-5-(2-(pyridin-4-ylamino)ethoxy)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-{3-METHYL-5-[2-(PYRIDIN-4-YLAMINO)-ETHOXY]-PHENYL}-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

N-{3-METHYL-5-[2-(PYRIDIN-4-YLAMINO)-ETHOXY]-PHENYL}-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-METHYL-5-[2-(PYRIDIN-4-YLAMINO)-ETHOXY]-PHENYL}-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

N-{3-METHYL-5-[2-(PYRIDIN-4-YLAMINO)-ETHOXY]-PHENYL}-BENZENESULFONAMIDE is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Properties

Molecular Formula

C20H22N3O3S+

Molecular Weight

384.5 g/mol

IUPAC Name

N-[3-methyl-5-[2-(pyridin-1-ium-4-ylamino)ethoxy]phenyl]benzenesulfonamide

InChI

InChI=1S/C20H21N3O3S/c1-16-13-18(23-27(24,25)20-5-3-2-4-6-20)15-19(14-16)26-12-11-22-17-7-9-21-10-8-17/h2-10,13-15,23H,11-12H2,1H3,(H,21,22)/p+1

InChI Key

MPTWCWHNLVMCRW-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC2=CC=[NH+]C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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